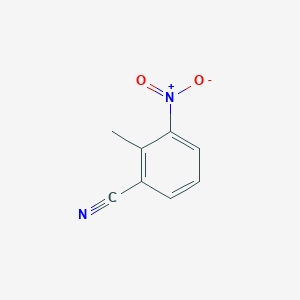

2-Methyl-3-nitrobenzonitrile

Beschreibung

2-Methyl-3-nitrobenzonitrile (CAS: 71516-35-3) is a substituted benzonitrile derivative with a methyl group at the 2-position and a nitro group at the 3-position of the aromatic ring. Its molecular formula is C₈H₆N₂O₂ (molecular weight: 162.15 g/mol). The compound crystallizes in a monoclinic system (space group P2₁/n) with lattice parameters a = 14.025 Å, b = 7.386 Å, c = 15.515 Å, and β = 101.80° . The crystal structure reveals a planar aromatic ring with displacement ellipsoids indicating moderate thermal motion, stabilized by weak hydrogen bonds .

This compound is primarily utilized as a pharmaceutical intermediate due to its nitrile functionality, which serves as a precursor for carboxylic acids, amides, or heterocycles . The electron-withdrawing nitro group enhances electrophilic substitution reactivity at specific positions, making it valuable for synthesizing bioactive molecules.

Eigenschaften

IUPAC Name |

2-methyl-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-6-7(5-9)3-2-4-8(6)10(11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFQRHBFTRLIND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90502326 | |

| Record name | 2-Methyl-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71516-35-3 | |

| Record name | 2-Methyl-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Methyl-3-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 2-methylbenzonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain precise control over reaction conditions. This method enhances yield and purity while minimizing the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-3-nitrobenzonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium amide (NaNH2) in liquid ammonia.

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products

Reduction: 2-Methyl-3-aminobenzonitrile.

Substitution: Various amides depending on the nucleophile used.

Oxidation: 2-Methyl-3-nitrobenzoic acid.

Wissenschaftliche Forschungsanwendungen

Chemistry

2-Methyl-3-nitrobenzonitrile serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical reactions, making it a valuable building block in organic synthesis. For example, it can undergo nucleophilic substitution and reduction reactions, leading to the formation of derivatives such as 2-Methyl-3-aminobenzonitrile and 2-Methyl-3-nitrobenzoic acid.

Biology

In biological research, this compound is used to study enzyme-catalyzed reactions involving nitrile groups. It has been observed to interact with cytochrome P450 enzymes, which play a crucial role in the oxidative metabolism of various substrates. This interaction can influence cell signaling pathways and alter the activity of key proteins involved in cellular processes.

Medicine

Research into potential pharmaceutical applications of this compound is ongoing, particularly in drug development. The compound's ability to modulate enzyme activity may lead to new therapeutic agents targeting specific diseases. Its derivatives are also being explored for their potential efficacy in treating various medical conditions.

Industry

The compound finds applications in the production of dyes, pigments, and agrochemicals . Its chemical properties make it suitable for use in formulations that require specific color characteristics or biological activity, contributing to advancements in industrial chemistry.

Synthetic Routes

This compound can be synthesized through several methods, with one common approach involving the nitration of 2-methylbenzonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure selective introduction of the nitro group at the desired position.

Industrial Production

In industrial settings, continuous flow reactors are often utilized for the production of this compound. This method allows for precise control over reaction conditions, enhancing yield and purity while minimizing by-products.

Case Study 1: Enzyme Interaction Studies

Research has demonstrated that this compound interacts with cytochrome P450 enzymes, influencing their metabolic activities. Studies showed that this compound could inhibit certain kinases involved in cell signaling pathways, leading to alterations in phosphorylation states and downstream signaling events .

Case Study 2: Pharmaceutical Development

A study focused on synthesizing derivatives of this compound for potential use as anti-cancer agents. The results indicated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, suggesting that further exploration could yield promising new drugs.

Wirkmechanismus

The mechanism by which 2-methyl-3-nitrobenzonitrile exerts its effects is primarily through its functional groups. The nitro group is highly reactive and can undergo reduction to form an amino group, which can then participate in further chemical reactions. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing for diverse chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table compares 2-methyl-3-nitrobenzonitrile with structurally related compounds:

Physicochemical Properties

- Melting Point and Solubility: this compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its nitro and nitrile groups. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide has a hydroxyl group that facilitates hydrogen bonding, likely increasing its melting point compared to this compound .

- Crystal Packing: The monoclinic crystal structure of this compound contrasts with the orthorhombic systems common in simpler benzonitriles, attributed to steric effects from the methyl and nitro groups .

Biologische Aktivität

2-Methyl-3-nitrobenzonitrile (MNB) is an organic compound that has garnered attention for its potential biological activity and applications in pharmaceuticals and agrochemicals. This article explores the biological properties, synthesis, and applications of MNB, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₉H₈N₂O₂ and a molecular weight of approximately 176.17 g/mol. The compound features a benzene ring substituted with a methyl group, a nitro group, and a cyano group, which contributes to its unique reactivity profile.

Synthesis

The synthesis of this compound typically involves the nitration of 2-methylbenzonitrile using a mixture of concentrated nitric acid and sulfuric acid. This process requires careful temperature control to minimize side reactions. The general reaction can be represented as follows:

Antimicrobial Properties

Research indicates that compounds similar to MNB exhibit significant antimicrobial activity. For instance, derivatives of benzonitrile have been shown to possess antibacterial properties against various pathogens. The nitro group in MNB may contribute to this activity, as nitro compounds are known for their ability to disrupt bacterial cell walls and inhibit protein synthesis .

Cytotoxicity Studies

Cytotoxicity assays conducted on MNB reveal its potential as an anticancer agent. In vitro studies demonstrate that MNB can induce apoptosis in cancer cell lines, suggesting that it may interfere with cellular proliferation mechanisms. For example, research has shown that MNB exhibits cytotoxic effects against human breast cancer cells (MCF-7) with an IC50 value indicating effective concentration levels .

Applications in Pharmaceuticals

MNB serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of drugs targeting multiple therapeutic areas, including anti-inflammatory and anticancer treatments. The compound's unique structure allows for diverse synthetic pathways, enhancing its utility in drug design .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial effects of MNB against Escherichia coli and Staphylococcus aureus. Results indicated that MNB exhibited a significant zone of inhibition compared to control groups, supporting its potential as an antibacterial agent.

- Cytotoxic Effects : In a study involving human cancer cell lines, MNB was tested for cytotoxicity using the MTT assay. The results showed that MNB induced cell death at concentrations above 10 µM, highlighting its potential as a chemotherapeutic agent.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Methyl-4-nitrobenzonitrile | Structure | Nitro group at the para position affects reactivity |

| 3-Methylbenzonitrile | Structure | Lacks nitro group; less reactive in electrophilic reactions |

| 2-Methyl-4-nitrobenzonitrile | Structure | Different substitution pattern influences properties |

The distinct positioning of substituents in MNB compared to its isomers contributes to its unique biological activity and reactivity profile.

Q & A

Q. What are the key crystallographic parameters of 2-Methyl-3-nitrobenzonitrile, and how are they determined experimentally?

The crystal structure is determined via single-crystal X-ray diffraction. Key parameters include:

- Space group: P2₁/n (monoclinic)

- Unit cell dimensions: a = 14.025 Å, b = 7.386 Å, c = 15.515 Å, β = 101.80°

- Z-value = 8 (molecules per unit cell). Data collection uses an Enraf–Nonius CAD-4 diffractometer with graphite-monochromated Mo-Kα radiation. Structure refinement is performed using SHELXL, which iteratively models atomic positions and thermal displacement parameters . Absorption corrections (ψ-scan method) ensure data accuracy .

Q. What synthetic routes are commonly employed to prepare this compound?

A typical method involves nitration of 2-methylbenzonitrile. Key steps include:

- Reagents : Mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C to prevent over-nitration).

- Regioselectivity : The methyl group directs nitration to the meta position relative to the nitrile group.

- Purification : Recrystallization from ethanol or column chromatography. Reaction progress is monitored via TLC or NMR to confirm product identity .

Advanced Questions

Q. How can researchers resolve discrepancies between computational models and experimental crystallographic data for this compound?

Discrepancies often arise from torsional angles or hydrogen-bonding interactions not fully captured in computational models (e.g., DFT). To address this:

- Cross-validation : Compare calculated (DFT) bond lengths/angles with X-ray data.

- Hydrogen bonding analysis : Use SHELXL to refine hydrogen atom positions and identify intermolecular interactions (e.g., C–H···O/N) that stabilize the crystal lattice .

- Dynamic effects : Consider temperature-dependent crystallographic studies to account for thermal motion .

Q. What strategies optimize regioselectivity during the nitration of 2-methylbenzonitrile to minimize byproducts?

- Directing groups : The nitrile group deactivates the ring, but the methyl group enhances meta substitution.

- Protecting groups : Introduce temporary groups (e.g., acetyl) to block competing positions, though this adds synthetic steps.

- Alternative nitrating agents : Use acetyl nitrate or NO₂BF₄ in non-polar solvents for milder conditions.

- Kinetic control : Low-temperature reactions favor meta selectivity over thermodynamic products .

Q. How does molecular packing in the crystal lattice influence the physicochemical properties of this compound?

The monoclinic lattice exhibits:

- Hydrogen bonds : Between nitrile (C≡N) and nitro (O) groups, enhancing thermal stability.

- π-π stacking : Aromatic rings align with a centroid distance of ~3.8 Å, affecting solubility and melting point (observed experimentally). These interactions are visualized using displacement ellipsoid models at 30% probability .

Q. How should researchers address contradictions between spectroscopic (NMR/IR) and crystallographic data during characterization?

- Purity checks : Confirm sample homogeneity via HPLC or melting point analysis.

- Polymorphism screening : Recrystallize under varied conditions (solvent/temperature) to rule out polymorphic forms.

- Multi-technique validation : Combine X-ray data with solid-state NMR to reconcile differences in dynamic vs. static structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.